1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Description
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a bromo and fluoro substituent on its aromatic ring. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents, where the cyclobutane ring enhances rigidity and modulates pharmacokinetic properties .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10;/h2-3,6H,1,4-5,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMKMGDAAUOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Br)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Ring Expansion
Cyclopropane derivatives react with Grignard reagents (e.g., methylmagnesium bromide) in tetrahydrofuran to form cyclobutanes via ring expansion. However, this route is less favored due to competing side reactions and lower regioselectivity.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | 70–85 | 90–95 | High |
| Reductive Amination | NaBH₃CN | 65–75 | 85–90 | Moderate |
| Photoredox Cyclization | NiBr₂- glyme | 12–15 | 70–80 | Low |
Chemical Reactions Analysis
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₉H₁₁BrClN
- Molecular Weight : 248.55 g/mol
- Key Features :
- Cyclopropane ring (3-membered) instead of cyclobutane (4-membered).
- Bromo substituent at the para position of the phenyl ring; lacks the ortho-fluoro group.
- Implications :
1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.70 g/mol
- Key Features: Methoxy group at the meta position (electron-donating) vs. bromo/fluoro (electron-withdrawing). No halogens; altered electronic properties may enhance solubility in polar solvents.
- Implications :
1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₁Cl₂N (inferred)
- Key Features :
- Chloro substituent at the meta position; smaller and less polarizable than bromo.
- Similar cyclobutane core but lacks fluorine.
Heterocyclic Analogues
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₇H₁₂ClN₃O
- Molecular Weight : 189.64 g/mol
- Key Features :
- Oxadiazole ring introduces additional heteroatoms (N, O).
- Methyl group may improve lipophilicity.
- Implications :
Halogenated Analogues
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride
1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride
- Molecular Formula : C₅H₈ClF₃N
- Molecular Weight : 179.77 g/mol
- Key Features: Trifluoromethyl group on cyclobutane; highly electronegative and lipophilic. No aromatic ring.
- Implications :
Comparative Data Table
Key Findings
Electronic Effects : Bromo and fluoro substituents create electron-deficient aromatic rings, directing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Biological Implications : Halogenated aromatic rings improve membrane permeability and target affinity, while heterocycles (e.g., triazoles) enhance solubility and metabolic resistance .
Biological Activity
1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Molecular Formula : C10H12BrFN·HCl
- Molecular Weight : 272.57 g/mol
- CAS Number : 2554381-12-1
- Purity : 95%
The biological activity of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as a modulator in signaling pathways, potentially acting as an agonist or antagonist depending on the target.
Interaction with Receptors
Research indicates that the compound can engage with specific receptors involved in neurotransmission and inflammatory responses. Its structural characteristics allow it to bind effectively to these targets, influencing cellular responses.
Biological Activity Evaluation
The biological activity of this compound has been evaluated through various assays, focusing on its effects on cell viability, enzyme inhibition, and receptor modulation.
In Vitro Studies
In vitro assays have demonstrated that 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride exhibits:
- Anti-inflammatory Properties : The compound showed significant inhibition of inflammatory mediators in cell lines stimulated by lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary tests revealed moderate antibacterial effects against certain strains of bacteria, suggesting its potential use in antimicrobial therapies .
Case Studies
Several case studies have highlighted the pharmacological potential of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride:
- Study on Inflammatory Response :
- Antimicrobial Efficacy :
Comparative Analysis
To better understand the unique properties of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-amine hydrochloride, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Bromo-2-chlorophenol | Structure | Moderate antibacterial | Precursor for synthesis |
| Cyclobutylamine | Structure | Neurotransmitter modulation | Similar amine structure |
| 2-Fluoroaniline | Structure | Limited anti-inflammatory | Lacks cyclobutane ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
